
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a unique structure combining an indene core with morpholine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indene, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indene derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indene derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
作用机制
The mechanism of action of 2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholine groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The indene core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of their function.
相似化合物的比较
Similar Compounds
2,2-di(piperidin-4-yl)-1H-indene-1,3(2H)-dione: Similar structure but with piperidine substituents instead of morpholine.
2,2-di(azepan-4-yl)-1H-indene-1,3(2H)-dione: Contains azepane rings instead of morpholine.
2,2-di(pyrrolidin-4-yl)-1H-indene-1,3(2H)-dione: Features pyrrolidine rings in place of morpholine.
Uniqueness
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of morpholine rings, which can impart different electronic and steric properties compared to other similar compounds. This can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2,2-dimorpholin-4-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-13-3-1-2-4-14(13)16(21)17(15,18-5-9-22-10-6-18)19-7-11-23-12-8-19/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVMMPWAMYMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
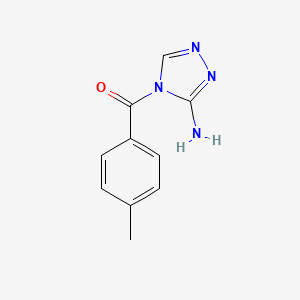
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

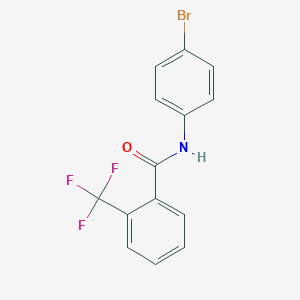
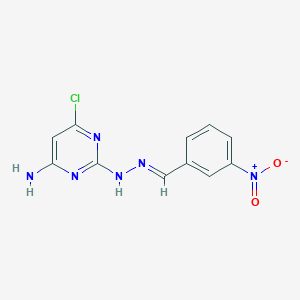
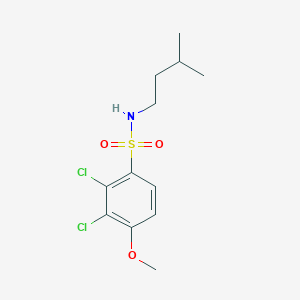
![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5764866.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
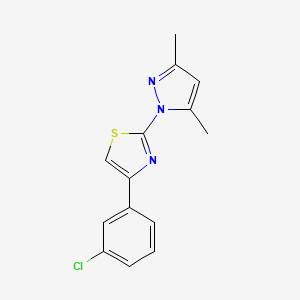
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] 4-ethoxybenzoate](/img/structure/B5764920.png)
